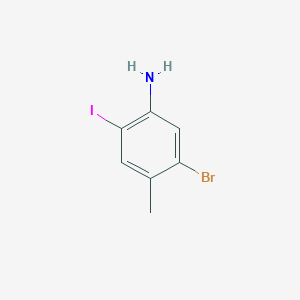

5-Bromo-2-iodo-4-methylaniline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-iodo-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHBWANSFWMHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Iodo 4 Methylaniline and Analogues

Regioselective Halogenation Strategies

Achieving the specific substitution pattern of 5-Bromo-2-iodo-4-methylaniline, where the halogens are positioned relative to the amino and methyl groups in a defined manner, hinges on the effective control of electrophilic aromatic substitution or metalation-based approaches.

Directed Ortho-Metalation Approaches for Selective Iodination

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This method circumvents the typical product mixtures seen in electrophilic aromatic substitutions by using a directing metalation group (DMG) to guide a strong base, usually an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate then reacts with an electrophile, in this case, an iodine source, to install the substituent exclusively at the targeted site. wikipedia.org

For aniline (B41778) derivatives, the amino group itself is not an effective DMG and must be converted into a more suitable group, such as an amide, carbamate, or sulfonamide. organic-chemistry.orgresearchgate.net The general process involves:

Protection: The aniline's amino group is protected with a DMG, for example, by reacting it to form a pivaloyl amide or a carbamate derivative. researchgate.net

Lithiation: The protected aniline is treated with an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium) at low temperatures. The heteroatoms in the DMG chelate the lithium cation, directing the deprotonation to the adjacent ortho-proton. wikipedia.org

Electrophilic Quench: The generated ortho-lithiated species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom.

Deprotection: The DMG can be removed in a final step to regenerate the free amino group if desired.

This methodology provides a robust and highly selective route to ortho-iodoanilines that might be difficult to access through direct electrophilic iodination. researchgate.net

Bromination Techniques for Polyhalogenated Anilines

The introduction of a bromine atom onto an aniline ring that already contains other substituents requires careful consideration of directing effects and ring activation. The aniline moiety is highly activating, which can lead to rapid, uncontrolled reactions and the formation of polybrominated products, such as the common formation of 2,4,6-tribromoaniline from aniline and bromine water. study.com

To achieve selective monobromination, several techniques are employed:

Amine Group Protection: A common strategy involves temporarily reducing the activating influence of the amino group by converting it into an acetanilide. youtube.com The acetylamino group is less activating, allowing for more controlled electrophilic substitution. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, making it less available to the benzene (B151609) ring. youtube.com

Catalyst-Controlled Halogenation: Modern synthetic chemistry has developed catalytic systems to direct halogenation to specific positions. While classic electrophilic substitution on anilines favors ortho- and para-positions, advanced methods using palladium catalysts have been developed to achieve bromination at the typically disfavored meta-position. nih.gov Other approaches utilize Lewis basic selenoether or aniline-based catalysts to achieve high regioselectivity in halogenations. acs.orgnih.gov

Control via Existing Substituents: In a poly-substituted aniline like 2-iodo-4-methylaniline, the position of the incoming bromine is determined by the combined directing effects of the amino, methyl, and iodo groups. The strongly activating amino group is the dominant director, guiding the electrophile to its ortho and para positions.

Sequential Halogenation Protocols

The synthesis of heterogeneously substituted dihaloanilines like this compound is most effectively achieved through sequential halogenation, where the halogens are introduced one at a time. The order of introduction is critical and is determined by the directing effects of the groups present at each stage.

For the synthesis of this compound from 4-methylaniline, the logical sequence is:

Iodination First: The initial substrate, 4-methylaniline, has a strongly activating amino group and a weakly activating methyl group. The para-position relative to the amine is blocked by the methyl group. Therefore, electrophilic iodination is strongly directed to the ortho-position (C2), yielding 2-iodo-4-methylaniline. chemedx.org

Bromination Second: The resulting intermediate, 2-iodo-4-methylaniline, is then subjected to bromination. The primary directing group is again the powerful amino group. It directs ortho and para. The available ortho position (C6) is sterically hindered by the large adjacent iodine atom. The para position relative to the amino group (C5) is open and activated, making it the most favorable site for electrophilic attack by bromine.

This stepwise approach leverages the inherent directing properties of the functional groups to build the desired substitution pattern with high regioselectivity.

Precursor Synthesis and Transformation Pathways

The construction of this compound is practically realized through multi-step pathways starting from readily available precursors.

Synthesis from Methylanilines via Multiple Substitution Steps

The most direct pathway involves the sequential halogenation of 4-methylaniline (p-toluidine). This process transforms a simple precursor into the target molecule through two consecutive electrophilic aromatic substitution reactions.

Table 1: Sequential Synthesis Pathway from 4-Methylaniline

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Iodination | 4-Methylaniline | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) in a solvent mixture like Dichloromethane/Water. chemicalbook.com | 2-Iodo-4-methylaniline |

| 2. Bromination | 2-Iodo-4-methylaniline | Bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent (e.g., Acetic Acid). | This compound |

This pathway is efficient because the directing effects of the substituents at each stage favor the formation of the desired isomer.

Utilization of 2-Iodo-4-methylaniline as a Key Intermediate in Derivatization

The synthesis of the title compound relies heavily on the preparation and subsequent transformation of 2-iodo-4-methylaniline. This compound serves as a crucial intermediate which is then further functionalized.

The synthesis of 2-iodo-4-methylaniline can be accomplished through several methods. A widely used laboratory procedure involves the direct iodination of 4-methylaniline. chemicalbook.com In this reaction, the powerful ortho-directing nature of the amino group, combined with the blocked para-position, ensures high selectivity for the desired product.

Table 2: Example Synthesis of Intermediate 2-Iodo-4-methylaniline

| Parameter | Details |

| Starting Material | 4-Methylaniline (p-toluidine) |

| Iodinating Agent | Molecular Iodine (I₂) |

| Base/Solvent System | Sodium Bicarbonate (NaHCO₃) in Dichloromethane/Water chemicalbook.com |

| Alternative Method | Ammonium (B1175870) Iodide, Copper Iodide, Oxygen Pressure in Benzene/Water prepchem.com |

| Yield | High yields are reported, for example, 95% via the I₂/NaHCO₃ method chemicalbook.com or 82% via the CuI-catalyzed method. prepchem.com |

| Product | 2-Iodo-4-methylaniline |

Once synthesized and purified, 2-iodo-4-methylaniline is subjected to electrophilic bromination. As outlined in section 2.1.3, the electronic and steric environment of this intermediate directs the incoming bromine atom to the C5 position, completing the synthesis of this compound.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. The electron-rich nature of the aniline ring makes it highly susceptible to electrophilic aromatic substitution, but this high reactivity can also lead to a lack of regioselectivity and the formation of multiple byproducts. nih.gov Therefore, controlling the reaction conditions is paramount to maximizing the yield and purity of the desired product.

The halogenation of aniline and its derivatives is a classic example of electrophilic aromatic substitution. However, the high reactivity of the substrate can complicate the reaction, often compromising both regioselectivity and stoichiometry. nih.gov To synthesize a di-halogenated compound like this compound, precise control over the molar ratios of the halogenating agents is critical.

The synthesis typically proceeds in a stepwise manner, introducing one halogen at a time. For instance, starting with 4-methylaniline, one might first perform an iodination followed by bromination, or vice versa. In each step, using a stoichiometric amount (1.0 equivalent) of the halogenating agent relative to the aniline substrate is crucial. An excess of the halogenating agent can easily lead to the formation of tri-halogenated or other over-halogenated byproducts, significantly reducing the yield of the desired this compound. Conversely, an insufficient amount will result in incomplete conversion, leaving unreacted starting material or mono-halogenated intermediates in the reaction mixture. The challenge lies in managing the high reactivity of the aniline substrate to ensure a clean, selective mono-halogenation at each stage before proceeding to the next. nih.gov

Table 1: Stoichiometric Control in a Model Halogenation Reaction

| Reagent | Equivalents | Expected Outcome | Potential Issues |

|---|---|---|---|

| Halogenating Agent | < 1.0 | Incomplete reaction | Low conversion, mixture of products |

| Halogenating Agent | 1.0 | Selective mono-halogenation | Ideal for stepwise synthesis |

This interactive table illustrates the importance of stoichiometric control in the synthesis of halogenated anilines.

Temperature and the choice of solvent are critical variables that can dramatically influence the efficacy of the synthesis of halogenated anilines. nih.govnih.gov Halogenation reactions of highly reactive N,N-dialkylaniline N-oxides have been shown to be highly sensitive to both parameters. nih.gov

Temperature: Low temperatures are often employed to control the high reactivity of the aniline ring and improve selectivity. For example, in the synthesis of halogenated N,N-dimethylanilines via their N-oxides, the optimal reaction temperature was found to be -78 °C. nih.gov Deviations from this temperature, either warming or cooling, resulted in diminished yields. nih.gov This suggests that a specific low-temperature profile is necessary to manage the reaction kinetics effectively, favoring the desired product over side reactions.

Solvent: The solvent plays a multifaceted role, influencing reagent solubility, reaction rate, and even the regioselectivity of the substitution. Studies have shown that halogenation reactions can be highly sensitive to the solvent used. nih.gov In certain protocols, tetrahydrofuran (THF) was found to be more efficient than other solvents like dichloromethane. nih.gov In other optimization studies for different reactions, acetonitrile (B52724) has been identified as a solvent that provides a good balance between chemical conversion and selectivity. scielo.br The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby steering the reaction toward the intended product. cbseacademic.nic.in

Table 2: Effect of Temperature and Solvent on a Model Aniline Halogenation Yield

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Dichloromethane | -78 | 31 |

| 2 | Tetrahydrofuran | -78 | 55 |

| 3 | Tetrahydrofuran | -60 | Reduced |

This interactive table is based on data for the synthesis of 4-bromo-N,N-dimethylaniline and demonstrates the significant impact of reaction conditions. nih.gov

Anilines, being electron-rich aromatic amines, are susceptible to oxidation, which can lead to the formation of colored impurities and undesired byproducts. The presence of atmospheric oxygen can facilitate these oxidative side reactions, compromising the purity and yield of the target compound.

To mitigate this, conducting the synthesis of this compound under an inert atmosphere is often a necessary precaution. The use of nitrogen or argon gas displaces oxygen from the reaction vessel, creating an environment that minimizes the risk of oxidation. Automated synthesis platforms designed for reaction optimization often include the capability to perform reactions under inert atmospheres, highlighting this as a key parameter for robust and reproducible synthesis. beilstein-journals.org While anhydrous conditions are also important to prevent hydrolytic cleavage of intermediates, the exclusion of oxygen is specifically crucial for maintaining the integrity of the aniline core throughout the synthetic sequence. cbseacademic.nic.in

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in pharmaceutical and chemical manufacturing to reduce environmental impact. mdpi.com These principles can be applied to the synthesis of this compound to develop more sustainable and efficient processes.

One prominent green chemistry technique is the use of microwave-assisted synthesis. mdpi.com Microwave irradiation can dramatically shorten reaction times from hours to minutes by providing rapid and uniform heating. mdpi.com This method is not only energy-efficient but can also lead to higher yields and cleaner reaction profiles. Microwave-assisted green synthesis of various aniline derivatives has been successfully demonstrated, often without the need for transition metals, ligands, or traditional organic solvents. tandfonline.com

Another key green approach is the reduction or elimination of hazardous solvents. This can be achieved by using "greener" solvents, such as acetonitrile, which can offer a better balance between efficacy and environmental impact compared to chlorinated solvents like dichloromethane. scielo.br In some cases, solvent-free reaction conditions can be developed, which significantly reduces waste and minimizes environmental pollution. mdpi.com For example, mechanochemical grinding procedures have been optimized for the synthesis of N-substituted amines, offering short reaction times at room temperature without the need for bulk solvents. mdpi.com

Table 3: Comparison of Conventional vs. Green Synthesis Approaches

| Parameter | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Solvents | Often chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., Acetonitrile) or solvent-free |

| Catalysts | May require stoichiometric reagents | Use of catalytic amounts, avoiding heavy metals |

| Waste Generation | Higher | Minimized |

This interactive table highlights the advantages of applying green chemistry principles to the synthesis of complex molecules like this compound.

Mechanistic Investigations of Reactions Involving 5 Bromo 2 Iodo 4 Methylaniline

Role in Cross-Coupling Reactions

5-Bromo-2-iodo-4-methylaniline is a versatile substrate for palladium-catalyzed cross-coupling reactions. The presence of two different halogen atoms—iodine and bromine—on the aniline (B41778) ring allows for regioselective transformations, a cornerstone of modern synthetic strategy. The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The selectivity of these reactions is primarily dictated by the initial oxidative addition step, which is governed by the relative bond strengths of the carbon-halogen bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide. When this compound is subjected to Suzuki-Miyaura conditions, the reaction demonstrates high regioselectivity.

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the palladium catalyst preferentially inserts into the C-I bond. This selective activation is the rate- and product-determining step in most cases. Following oxidative addition, a transmetalation step occurs where the organic group from the boronic acid derivative replaces the halide on the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

This inherent reactivity difference allows for the selective substitution at the C-2 position (iodine) while leaving the C-5 position (bromine) intact for subsequent transformations. Computational studies on similar di-halogenated systems support that the activation barrier for oxidative addition at a C-I bond is significantly lower than at a C-Br bond, thus explaining the observed selectivity rsc.org.

Sonogashira Coupling Reactions for Alkyne Introduction

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a dual palladium and copper co-catalyst system. The mechanism exhibits a similar regioselectivity to the Suzuki-Miyaura coupling when applied to this compound.

The widely accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species occurs first. As with other cross-coupling reactions, the greater reactivity of the aryl iodide bond ensures that the oxidative addition happens selectively at the C-2 position of this compound libretexts.org. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the arylpalladium(II) halide complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-5-bromo-4-methylaniline product and regenerate the Pd(0) catalyst libretexts.org.

Buchwald-Hartwig Amination and Other C-N Coupling Transformations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org The mechanism proceeds through a catalytic cycle analogous to C-C coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

For a substrate like this compound, the Buchwald-Hartwig amination is expected to show high selectivity for the C-I bond. The initial, and typically rate-determining, step is the oxidative addition of the aryl halide to the Pd(0) catalyst. nih.gov The weaker C-I bond will react preferentially, leading to the formation of an arylpalladium(II) iodide intermediate. Subsequent coordination of the incoming amine, followed by base-mediated deprotonation, forms a palladium amido complex. Reductive elimination from this complex yields the C-N coupled product, selectively functionalized at the C-2 position, and regenerates the active Pd(0) catalyst. The development of bulky, electron-rich phosphine ligands has been crucial in facilitating the reductive elimination step and expanding the scope of this reaction youtube.com.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The existing substituents on the this compound ring govern the regioselectivity of any further substitution reactions. The amino (-NH₂) and methyl (-CH₃) groups are activating, electron-donating groups, while the bromo (-Br) and iodo (-I) groups are deactivating but ortho-, para-directing.

In electrophilic aromatic substitution (EAS), the powerful activating and ortho-, para-directing effect of the amino group dominates the reactivity of the ring. wikipedia.org The methyl group also contributes as an ortho-, para-director. The combined effect directs incoming electrophiles to the positions ortho and para to the amino group. In this specific molecule, the C-6 position is the most sterically accessible and electronically activated site for electrophilic attack. The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. The stability of this intermediate is enhanced by the electron-donating amino and methyl groups. Subsequent loss of a proton from the site of attack restores the aromaticity and yields the substitution product.

Nucleophilic aromatic substitution (NAS) on this compound is generally unfavorable. NAS reactions typically require the presence of strong electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. The aniline ring in this compound is electron-rich due to the activating -NH₂ and -CH₃ groups, which destabilize the anionic intermediate required for the addition-elimination mechanism of NAS. Therefore, such reactions would require exceptionally strong nucleophiles or specific reaction conditions, such as those used in benzyne-mediated processes, which are outside the scope of standard NAS mechanisms.

Stereochemical Control and Regioselectivity in Complex Derivatizations

Regioselectivity is the paramount consideration in the derivatization of this compound. As established in the context of cross-coupling reactions, the differential reactivity of the C-I and C-Br bonds provides excellent control. Sequential cross-coupling reactions are a powerful strategy for introducing two different functionalities onto the aromatic ring. A typical synthetic route would involve a first coupling reaction (e.g., Suzuki or Sonogashira) at the more reactive C-I bond under relatively mild conditions, followed by a second coupling at the less reactive C-Br bond, which may require more forcing conditions or a different catalyst system.

In electrophilic substitutions, the regioselectivity is dictated by the electronic directing effects of the existing substituents, primarily the strongly activating amino group, which directs incoming electrophiles to the C-6 position. Stereochemical control, in the context of creating chiral centers, is not an intrinsic feature of the reactions of the aromatic ring itself but would depend on the use of chiral reagents or catalysts in subsequent modifications of the introduced functional groups.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Iodo 4 Methylaniline

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the molecular structure of 5-Bromo-2-iodo-4-methylaniline by probing its characteristic vibrational modes. nih.gov The frequencies of these modes are determined by the masses of the atoms and the strength of the bonds connecting them, making the resulting spectrum a unique molecular fingerprint. materialsciencejournal.orgorientjchem.org

For this compound, specific spectral regions are of particular interest. The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ range. nsf.govcolostate.edu Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the methyl group's C-H stretching modes are found just below this value. The C-N stretching vibration of the aromatic amine is expected in the 1250-1340 cm⁻¹ region. orientjchem.org

The carbon-halogen bonds also give rise to characteristic vibrations, though they appear at lower frequencies due to the heavier masses of the halogen atoms. The C-Br stretching frequency typically falls in the 500-600 cm⁻¹ range, while the C-I stretch is found at even lower wavenumbers, generally between 485-610 cm⁻¹. wikipedia.org The precise positions of these bands, along with the complex pattern of aromatic C=C stretching and C-H bending vibrations in the 1600-700 cm⁻¹ region, allow for the comprehensive structural confirmation of the molecule. materialsciencejournal.orgnii.ac.jp

Table 1: Predicted Vibrational Modes for this compound This table is generated based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | -NH₂ |

| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |

| Aliphatic C-H Stretch | 2850 - 3000 | -CH₃ |

| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Ring |

| C-N Stretch | 1250 - 1340 | Ar-NH₂ |

| C-Br Stretch | 500 - 600 | Ar-Br |

| C-I Stretch | 485 - 610 | Ar-I |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule, making it ideal for distinguishing between isomers and assessing purity. uobasrah.edu.iq

For this compound, the ¹H NMR spectrum is expected to be relatively simple but highly informative. It would feature a singlet for the methyl (-CH₃) protons, a broad singlet for the amine (-NH₂) protons, and two distinct signals for the aromatic protons. The two aromatic protons are on carbon 3 and carbon 6. They are not adjacent and thus would appear as two singlets. This pattern is unique and allows for clear differentiation from other isomers, such as 4-bromo-2-iodo-6-methylaniline (B1527711) or 5-bromo-4-iodo-2-methylaniline, which would exhibit different splitting patterns for their aromatic protons.

The ¹³C NMR spectrum would further confirm the structure by showing seven distinct carbon signals: one for the methyl group, and six for the aromatic carbons, each in a unique chemical environment due to the varied substituents. The chemical shifts of the carbons directly bonded to the halogens would be significantly affected, with the carbon attached to iodine appearing at a characteristically upfield position due to the heavy atom effect. rsc.orgchemicalbook.com NMR is also highly effective for purity analysis, as the presence of impurities would result in additional, unaccounted-for peaks in the spectra.

Table 2: Predicted ¹H NMR Spectral Data for this compound This table is a prediction based on standard chemical shift values and analysis of related structures.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (position 3) | ~7.0-7.5 | Singlet | 1H |

| Ar-H (position 6) | ~7.5-8.0 | Singlet | 1H |

| -NH₂ | Broad Singlet | Broad Singlet | 2H |

| -CH₃ | ~2.2-2.5 | Singlet | 3H |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. weebly.com For this compound, with a molecular formula of C₇H₇BrIN, HRMS can measure the mass of the molecular ion to several decimal places. This precise mass measurement effectively rules out other possible molecular formulas. uni.luuni.lu

The monoisotopic mass of C₇H₇⁷⁹Br¹²⁷IN is calculated to be 310.88065 Da. An HRMS measurement yielding a mass very close to this value provides unambiguous confirmation of the molecular formula.

Furthermore, the mass spectrum exhibits a characteristic isotopic pattern due to the natural abundances of bromine isotopes (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%). ucalgary.calibretexts.org This results in two peaks for the molecular ion (M⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. Iodine is monoisotopic (¹²⁷I), so it does not contribute to further splitting of this pattern. whitman.edu This distinctive 1:1 isotopic signature for bromine-containing fragments is a key identifier in the mass spectrum.

X-ray Crystallographic Analysis of Halogenated Aniline (B41778) Derivatives

While the specific crystal structure for this compound is not available in the current literature, analysis of its close isomer, 5-Bromo-4-iodo-2-methylaniline, provides significant insight into the expected solid-state behavior of such compounds. nih.govnih.gov

The crystal structure of the isomer 5-Bromo-4-iodo-2-methylaniline was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains two independent molecules. In these molecules, the substituents (bromo, iodo, and amino groups) lie nearly in the mean plane of the phenyl ring, indicating a relatively planar conformation. nih.gov The bond lengths and angles were found to be within normal ranges. nih.gov

Table 3: Crystal Data for the Isomer 5-Bromo-4-iodo-2-methylaniline Data from Liu, Y.-J. & Dai, D.-S. (2012). Acta Cryst. E68, o1001. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇BrIN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 26.831 (5) |

| b (Å) | 5.3920 (11) |

| c (Å) | 12.217 (2) |

| β (°) | 98.05 (3) |

| Volume (ų) | 1750.1 (6) |

| Z (molecules/unit cell) | 8 |

Intermolecular interactions are the dominant forces that dictate how molecules arrange themselves in a crystal lattice. nih.govresearchgate.net In the crystal structure of 5-Bromo-4-iodo-2-methylaniline, the two independent molecules in the asymmetric unit are linked by weak N—H⋯N hydrogen-bonding interactions between their amino groups. nih.gov

In addition to classical hydrogen bonding, halogenated organic compounds are well-known to participate in halogen bonding. nih.govacs.org A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile, such as a nitrogen or oxygen atom. acs.orgnih.gov Given the presence of both bromine and iodine in this compound, it is highly probable that its crystal structure would be stabilized by C—I···N or C—Br···N halogen bonds, in competition or cooperation with the N—H···N hydrogen bonds. acs.org The strength of these interactions typically follows the order I > Br > Cl, making the iodine atom the most likely halogen bond donor. wikipedia.orgresearchgate.net

The study of intermolecular interactions like hydrogen and halogen bonds is the cornerstone of crystal engineering—the design and synthesis of functional solid materials with desired properties. nih.govnih.gov By understanding the strength and directionality of these bonds, it is possible to guide the self-assembly of molecules into specific supramolecular architectures. acs.orgnih.gov

For instance, halogenated anilines have been successfully used as molecular templates to control the alignment of reactant molecules in the solid state, facilitating photoreactions such as [2+2] cycloadditions. nih.govuiowa.edu The predictable nature of N—H···N hydrogen bonds and I···N halogen bonds can be exploited to position molecules at the precise distance and orientation required for a reaction to occur upon UV irradiation. acs.org Therefore, understanding the interplay of these interactions in this compound is crucial for predicting its solid-state packing and exploring its potential use in the rational design of new photoreactive crystalline materials. researchgate.net

Computational and Theoretical Chemistry Studies on 5 Bromo 2 Iodo 4 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and various reactivity descriptors. For 5-Bromo-2-iodo-4-methylaniline, DFT would be employed to model its molecular orbitals, charge distribution, and thermodynamic properties, providing a fundamental understanding of its chemical nature. Studies on similar substituted anilines have successfully used DFT methods to analyze their vibrational spectra and molecular geometries. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the amino group, which are electron-rich regions. The LUMO would likely be distributed across the aromatic ring and the electron-withdrawing halogen atoms. The calculated energy gap would provide a quantitative measure of its reactivity towards electrophiles and nucleophiles.

Table 1: Illustrative Frontier Molecular Orbital Parameters for an Aniline Derivative (Note: These are representative values based on similar compounds, not experimental data for this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 4.6 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack.

In a hypothetical MEP analysis of this compound, the most negative potential (red) would be expected around the nitrogen atom of the amino group due to its lone pair of electrons. The electronegative bromine and iodine atoms would also create regions of negative potential. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them sites for hydrogen bonding interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled "donor" NBOs and empty "acceptor" NBOs, a phenomenon known as hyperconjugation. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant electronic delocalization and stabilization.

For this compound, NBO analysis would reveal key stabilizing interactions, such as the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (π) of the aromatic ring. This n → π interaction is characteristic of aniline derivatives and contributes to the electronic properties of the system.

Table 2: Hypothetical NBO Second-Order Perturbation Energies (E(2)) for this compound (Note: This table is illustrative and shows the type of interactions that would be analyzed.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| N-H (σ) | C-C (σ) of Ring | 2.5 |

| C-C (π) of Ring | C-C (π) of Ring | 20.1 |

| N (n) | C-C (π*) of Ring | 45.0 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable arrangements of its substituent groups (amino and methyl). Furthermore, by simulating the molecule in various solvents, MD can provide insights into its interactions with the surrounding environment, predicting solvation effects and how they might influence the molecule's behavior and reactivity. While no specific MD studies on this compound are available, the methodology is widely applied in drug design and materials science.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. If derivatives of this compound were synthesized and tested for a specific biological activity, QSAR models could be developed. These models use molecular descriptors (physicochemical, electronic, and steric properties) to predict the activity of new, untested derivatives. This approach is instrumental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency. The development of a reliable QSAR model would require a dataset of derivatives with measured biological activities.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and post-HF methods, as well as DFT, can be used to predict various spectroscopic properties. For this compound, these methods can calculate vibrational frequencies, which can then be compared to experimental data from infrared (IR) and Raman spectroscopy. Such a comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. For instance, calculations performed on the related compound 2-bromo-4-methylaniline (B145976) have shown good agreement between computed and experimental vibrational frequencies. researchgate.net This predictive capability is invaluable for structural elucidation and characterization.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: These are representative values for key functional groups in similar aniline compounds.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3450 | 3470 |

| N-H Stretch (symmetric) | 3360 | 3380 |

| C-N Stretch | 1280 | 1275 |

| C-Br Stretch | 650 | 645 |

| C-I Stretch | 530 | 520 |

Applications in Organic Synthesis and Building Block Chemistry

Precursor for Advanced Heterocyclic Compounds

5-Bromo-2-iodo-4-methylaniline serves as a key starting material for the synthesis of a range of advanced heterocyclic compounds. The amino group and the ortho-iodine atom are strategically positioned to facilitate cyclization reactions, leading to the formation of various fused ring systems.

While specific examples detailing the use of this compound in the synthesis of indoles and quinolines are not extensively documented in publicly available literature, its structure is amenable to classical and modern synthetic methods for preparing these heterocycles. For instance, the Fischer indole (B1671886) synthesis, a widely used method, involves the reaction of an arylhydrazine with an aldehyde or ketone. openmedicinalchemistryjournal.com Although this would require conversion of the aniline (B41778) to a hydrazine, the substituted phenyl ring of this compound would ultimately form the core of the resulting indole.

Similarly, various synthetic strategies for quinolines, such as the Skraup, Doebner-von Miller, or Combes syntheses, utilize anilines as key starting materials. The presence of the bromo and iodo substituents on the aniline ring would be carried through the synthesis, yielding halogenated quinoline (B57606) derivatives. These halogenated quinolines are themselves valuable intermediates, as the halogen atoms can be further functionalized through cross-coupling reactions to introduce additional molecular complexity. mdpi.com

The synthesis of carbazole (B46965) derivatives can be efficiently achieved from o-iodoanilines. nih.gov A general and efficient one-pot, two-step procedure involves the reaction of an o-iodoaniline with a silylaryl triflate in the presence of cesium fluoride (B91410) to afford the N-arylated product, which is then cyclized in the same pot using a palladium catalyst to yield the carbazole. nih.gov Given that this compound is an o-iodoaniline, it is a suitable precursor for the synthesis of substituted carbazole analogues using this methodology. Patents have described the use of similar compounds, such as 2-iodo-4-methylaniline, as starting materials for the synthesis of 3,6-disubstituted-9H-carbazoles, which are key intermediates for materials used in organic light-emitting diodes (OLEDs). google.comgoogle.com

The synthesis of benzoxazinones often involves the cyclization of N-acylated anthranilic acids. mdpi.comresearchgate.net While the direct use of this compound for this purpose is not prominently reported, its structural features suggest its potential as a precursor. For example, after appropriate functionalization of the amino group, the resulting intermediate could undergo cyclization to form a benzoxazinone (B8607429) ring system. Research on the synthesis of 6-iodo-4H-3,1-benzoxazin-4-one from 2-amino-5-iodobenzoic acid highlights the utility of halogenated anilines in constructing such heterocyclic systems. researchgate.net

Scaffold for Complex Molecular Architectures

The rigid aromatic ring and the multiple, selectively addressable functional groups of this compound make it an excellent scaffold for the construction of complex molecular architectures.

Biaryl moieties are common structural motifs in many biologically active compounds and functional materials. The presence of two different halogen atoms in this compound makes it a highly attractive substrate for the synthesis of biaryl systems via sequential cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling. This difference in reactivity allows for the selective reaction at the 2-position (iodine) while leaving the 5-position (bromine) intact for a subsequent coupling reaction. This stepwise approach provides a controlled and versatile route to unsymmetrical biaryl compounds. A ligand-free, Cs2CO3-promoted cross-coupling reaction of arenes with aryl halides in DMSO has been reported for biaryl synthesis, and while this specific aniline is not mentioned, the methodology is applicable to a range of aryl halides. acs.org

Interestingly, a positional isomer of the title compound, 5-bromo-4-iodo-2-methylaniline , has been identified as an important intermediate in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. nih.gov Spiro-configured compounds, particularly those incorporating fluorene (B118485) units, are of significant interest for their applications in organic electronics, including OLEDs. The synthesis of these complex molecules often relies on the use of specifically substituted aromatic building blocks. While the direct application of this compound in this context has not been found, the utility of its isomer underscores the importance of halogenated anilines in the development of advanced materials.

Role in Agrochemical Development

Halogenated aromatic compounds are a well-established class of intermediates in the synthesis of agrochemicals, including herbicides, insecticides, and fungicides. The introduction of halogen atoms into a molecule can significantly influence its biological activity, metabolic stability, and environmental persistence. While the direct application of this compound in the synthesis of commercial agrochemicals is not widely documented in the available literature, its structural features are characteristic of a useful building block in this field. Aniline derivatives are precursors to a wide range of biologically active molecules, and the presence of bromo and iodo substituents provides handles for further chemical modification to generate diverse libraries of compounds for screening. For example, Schiff bases derived from halogenated anilines and their metal complexes have been investigated for their potential as agrochemicals. researchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Research

Intermediate in Pharmaceutical Agent Synthesis

5-Bromo-2-iodo-4-methylaniline is primarily recognized and utilized as a key intermediate in the synthesis of pharmaceutical agents. hoelzel-biotech.com Chemical suppliers classify it as an organic building block specifically for research and development in the pharmaceutical sector. The strategic placement of the bromo and iodo substituents allows for selective, stepwise reactions. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds enables chemists to perform distinct coupling reactions at each site, such as Suzuki, Heck, or Sonogashira cross-coupling, thereby introducing diverse molecular fragments. The amino group can also be readily modified through acylation, alkylation, or diazotization reactions to build more complex heterocyclic systems. This multi-functional nature makes it a valuable precursor for creating libraries of novel compounds for drug discovery programs.

Scaffold for Novel Drug Candidates

The molecular framework of this compound serves as a potential scaffold for the generation of new drug candidates. In medicinal chemistry, a scaffold is a core structure upon which various substituents are attached to explore the chemical space and optimize biological activity. The presence of two different halogens (bromine and iodine) offers differential reactivity for sequential chemical modifications, a highly desirable feature in scaffold design. This allows for the controlled and directional synthesis of complex target molecules, which is a crucial aspect of modern drug discovery.

The development of novel anticancer agents often involves the use of halogenated aromatic scaffolds. While substituted anilines are integral to the design of various kinase inhibitors and other anticancer drugs, specific studies detailing the synthesis of derivatives from this compound for the express purpose of anticancer activity evaluation are not widely available in current peer-reviewed literature. The potential exists for its use in creating compounds targeting specific cancer-related proteins, but dedicated research on this application has yet to be extensively published.

Halogenated compounds, including various substituted anilines, have historically shown promise as antimicrobial agents. nih.govmdpi.com The incorporation of bromine and iodine can enhance the lipophilicity and membrane-penetrating capabilities of molecules, potentially leading to improved antimicrobial efficacy. nih.govsemanticscholar.org However, there is a lack of specific published research focused on synthesizing derivatives from this compound and evaluating their antimicrobial properties.

The synthesis of agents targeting the central nervous system is a complex area of pharmaceutical research. While various indole-based and other heterocyclic compounds have been investigated for neurodegenerative diseases, specific research detailing the use of this compound as a precursor for agents aimed at treating neurological disorders has not been prominently reported in the scientific literature. doaj.org

Biochemical Pathways and Biological Target Interactions

Understanding how a compound or its derivatives interact with biological systems is fundamental to drug development. nih.govresearchgate.net This involves identifying specific protein targets and elucidating the mechanism of action.

The Cytochrome P450 (CYP) family of enzymes is critical for drug metabolism, and interactions with these enzymes are a key consideration in drug design to avoid adverse drug-drug interactions. semanticscholar.org Many drug molecules can act as inhibitors or inducers of CYP enzymes. Currently, there are no specific studies in the public domain that investigate the interaction of this compound or its direct derivatives with CYP enzymes or other biological targets. Such mechanism-of-action and target-identification studies would be necessary to advance any potential drug candidate derived from this scaffold. nih.govresearchgate.net

Interaction with Cellular Processes and Biological Receptors

While direct studies on this compound are limited, the extensive research on its close structural analog, 5-bromo-4-fluoro-2-methylaniline, provides a compelling blueprint for its potential applications. This fluoro-analog is a key building block in the synthesis of MDL-800, a potent and selective allosteric activator of Sirtuin 6 (SIRT6). SIRT6 is an NAD+-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including DNA repair, metabolism, inflammation, and aging. The activation of SIRT6 by MDL-800 and its derivatives has been shown to have profound effects on various cellular pathways implicated in diseases such as cancer and inflammatory disorders.

Derivatives of halogenated anilines have demonstrated the ability to modulate key cellular signaling pathways. For instance, MDL-800 has been shown to suppress the proliferation of non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest at the G0/G1 phase. This effect is directly linked to the activation of SIRT6 and the subsequent deacetylation of histone H3. Furthermore, in osimertinib-resistant NSCLC cells, MDL-800 has been observed to enhance the antiproliferative effects of EGFR tyrosine kinase inhibitors by suppressing the mitogen-activated protein kinase (MAPK) pathway.

In the context of inflammation, derivatives have shown the capacity to modulate the NF-κB pathway. MDL-800, for example, has been found to downregulate the expression of inflammatory mediators such as TNF-α and IL-6 by inhibiting this pathway, which is a key player in the inflammatory response. This anti-inflammatory action contributes to its therapeutic potential in conditions like cutaneous wound healing, where it also promotes angiogenesis.

The interaction of these derivatives with their biological target, SIRT6, is highly specific. MDL-800 binds to an allosteric site on the SIRT6 enzyme, rather than the active site. This binding induces a conformational change that enhances the enzyme's deacetylase activity. The table below summarizes the in vitro activity of MDL-800, a derivative of the closely related 5-bromo-4-fluoro-2-methylaniline.

Table 1: In Vitro Activity of MDL-800

| Parameter | Value | Cell Line/Assay |

|---|---|---|

| EC50 for SIRT6 deacetylation | 11.0 ± 0.3 µM | FDL assay with RHKK-Ac-AMC peptide |

| IC50 for cell proliferation | 21.5 to 34.5 µM | Panel of 12 NSCLC cell lines |

The principle of bioisosteric replacement suggests that the substitution of a fluorine atom with an iodine atom could modulate the compound's properties. While fluorine is known for its ability to enhance metabolic stability and binding affinity due to its high electronegativity and small size, the larger and more polarizable iodine atom could lead to different interactions with the target protein, potentially altering the compound's potency, selectivity, and pharmacokinetic profile. The study of such analogs could be a fruitful area for future research.

Pharmacokinetic and Pharmacodynamic Considerations for Derivatives

The development of any successful therapeutic agent hinges on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. For derivatives of halogenated anilines, such as the SIRT6 activator MDL-800, these properties have been investigated to assess their potential for clinical translation.

Pharmacokinetic studies of MDL-800 in mice have revealed rapid absorption and a relatively short half-life. Following intraperitoneal administration, MDL-800 demonstrated favorable bioavailability. The key pharmacokinetic parameters for MDL-800 in mouse plasma are detailed in the table below.

Table 2: Pharmacokinetic Parameters of MDL-800 in Mouse Plasma

| Parameter | Unit | Value (Intraperitoneal, 80 mg/kg) |

|---|---|---|

| Tmax | h | 0.25 |

| Cmax | ng/mL | 10,264 |

| AUC(0-t) | ng/h/mL | 16,589 |

| t1/2 | h | 1.2 |

| Bioavailability (F%) | % | 73.6 |

From a pharmacodynamic perspective, the effects of MDL-800 have been demonstrated both in vitro and in vivo. In cell-based assays, treatment with MDL-800 leads to a dose-dependent deacetylation of histone H3, a direct marker of SIRT6 activation. In animal models, the administration of MDL-800 has been shown to suppress tumor growth in NSCLC xenografts. This in vivo efficacy is correlated with increased SIRT6-dependent histone H3 deacetylation and a reduction in the phosphorylation of downstream effectors in the MAPK pathway, such as MEK and ERK, within the tumor tissue.

The relationship between the dose, exposure (pharmacokinetics), and the observed biological effect (pharmacodynamics) is crucial for determining a therapeutic window. For MDL-800, the concentrations required to achieve antiproliferative effects in vitro are in the micromolar range, and the doses administered in vivo that result in tumor growth inhibition are well-tolerated in animal models.

The halogen substitution on the aniline (B41778) ring is expected to influence the metabolic stability and clearance of these compounds. Halogen atoms can block sites of metabolism, potentially prolonging the half-life of a drug. The specific nature and position of the halogen can have a significant impact; for instance, the replacement of fluorine with iodine in a derivative of this compound could alter its metabolic fate, distribution, and excretion profile. Further studies are warranted to explore these structure-pharmacokinetic and structure-pharmacodynamic relationships for this class of compounds.

Analytical Methodologies for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of 5-Bromo-2-iodo-4-methylaniline and identifying any process-related impurities or degradation products. A reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of halogenated anilines due to its efficacy in separating non-polar to moderately polar compounds.

A typical RP-HPLC method for this compound would involve a C18 stationary phase, which provides excellent hydrophobic interaction for retaining the analyte and its impurities. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the ionization of the aniline (B41778) functional group and achieve sharp, symmetrical peaks. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often preferred to effectively separate compounds with a range of polarities.

Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs strongly in the UV region. The selection of the detection wavelength is optimized to maximize the response for the main compound and key impurities.

Impurity Profiling: HPLC is instrumental in creating a detailed impurity profile. Potential impurities could include starting materials, intermediates from the synthetic route (such as incompletely halogenated anilines), or by-products from side reactions. By comparing the retention times of the peaks in the sample chromatogram to those of known reference standards, impurities can be identified and quantified. The peak area percentage is often used to express the purity of the main compound and the relative amounts of each impurity.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Peak Identity | Retention Time (min) | Peak Area (%) | Potential Identity |

|---|---|---|---|

| Impurity 1 | 4.5 | 0.15 | Starting Material |

| Impurity 2 | 7.2 | 0.20 | Isomeric By-product |

| This compound | 10.8 | 99.5 | Main Compound |

| Impurity 3 | 12.1 | 0.10 | Over-halogenated product |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Impurity Identification

For the identification of unknown impurities, especially those present at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly specific technique. nih.gov It combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing molecular weight information that is critical for structural elucidation.

In an LC-MS analysis of this compound, the chromatographic conditions are often similar to those used in HPLC, although mobile phase additives like phosphoric acid may be replaced with volatile alternatives such as formic acid or ammonium (B1175870) formate (B1220265) to ensure compatibility with the mass spectrometer interface. sielc.com

Following separation by the LC system, the eluent is introduced into the mass spectrometer's ion source. For aromatic amines, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used. sigmaaldrich.comresearchgate.net ESI is generally preferred for its soft ionization, which typically produces the protonated molecular ion [M+H]+, providing clear molecular weight information. The distinct isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) and the presence of iodine (monoisotopic at 127I) in the mass spectrum of an impurity can provide strong evidence for the presence of these halogens in its structure.

For more detailed structural information, tandem mass spectrometry (MS/MS) can be employed. In this technique, the molecular ion of an impurity is selected and fragmented, and the resulting fragmentation pattern can be used to deduce its structure. This is particularly useful for distinguishing between isomeric impurities that have the same molecular weight but different arrangements of atoms.

| Parameter | Condition |

|---|---|

| LC Column | Biphenyl, 100 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range (m/z) | 50-500 |

In-situ Spectroscopic Techniques (e.g., FTIR) for Reaction Monitoring

In-situ spectroscopic techniques, particularly Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, offer a powerful means of monitoring the synthesis of this compound in real-time. researchgate.net By inserting a probe directly into the reaction vessel, it is possible to collect IR spectra of the reaction mixture continuously without the need for sampling. This provides valuable insights into reaction kinetics, the formation of intermediates, and the consumption of reactants, allowing for precise control over the reaction conditions to optimize yield and minimize impurity formation.

During the synthesis of this compound, specific vibrational bands in the mid-infrared region can be monitored to track the progress of the reaction. For example, the disappearance of bands associated with the starting materials and the appearance of new bands corresponding to the product can be observed. Key functional groups, such as the N-H stretches of the amine and the C-Br and C-I stretches, have characteristic absorption frequencies.

The data collected from in-situ FTIR can be used to generate concentration profiles of the reactants and products over time, which is essential for understanding the reaction mechanism and identifying any potential bottlenecks or side reactions. This real-time monitoring allows for immediate adjustments to reaction parameters such as temperature or reagent addition rate, leading to improved process control and consistency. It is also invaluable for monitoring crystallization processes to understand polymorph transformations and ensure the desired crystal form is obtained. piketech.com

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Utility in Reaction Monitoring |

|---|---|---|---|

| N-H (Aniline) | Stretching | 3300-3500 | Appearance of product |

| Aromatic C-H | Stretching | 3000-3100 | Present in reactant and product |

| Aromatic C=C | Stretching | 1500-1600 | Changes in substitution pattern |

| C-N | Stretching | 1250-1350 | Formation of the aniline C-N bond |

| C-Br | Stretching | 500-600 | Confirmation of bromination |

| C-I | Stretching | 480-550 | Confirmation of iodination |

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Transformations

The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 5-Bromo-2-iodo-4-methylaniline presents a fertile ground for the exploration of novel catalytic transformations. It is a well-established principle in organic synthesis that the C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This differential reactivity allows for selective and sequential functionalization, a highly sought-after attribute in the synthesis of complex molecules.

Future research is anticipated to harness this reactivity profile to orchestrate a variety of cross-coupling reactions, including but not limited to Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. The ability to selectively introduce different substituents at the 2- and 5-positions of the aniline (B41778) ring opens up avenues for creating diverse molecular architectures from a single starting material. For instance, a Sonogashira coupling could be performed at the iodo-position, followed by a Suzuki coupling at the bromo-position, yielding a highly functionalized aniline derivative that would be challenging to synthesize through other routes.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

| Step | Position of Reaction | Type of Cross-Coupling | Potential Reactant | Resulting Functional Group |

| 1 | 2- (Iodo) | Sonogashira | Terminal alkyne | Alkynyl group |

| 2 | 5- (Bromo) | Suzuki | Arylboronic acid | Aryl group |

| 1 | 2- (Iodo) | Suzuki | Alkylboronic acid | Alkyl group |

| 2 | 5- (Bromo) | Buchwald-Hartwig | Secondary amine | Tertiary amine |

| 1 | 2- (Iodo) | Heck | Alkene | Substituted alkene |

| 2 | 5- (Bromo) | Stille | Organostannane | Various organic moieties |

The exploration of novel catalyst systems that can fine-tune the selectivity of these transformations will be a key area of investigation. This includes the development of ligands that can modulate the reactivity of the palladium catalyst to favor reaction at one halogen site over the other, or even enable novel, previously inaccessible transformations.

Application in Supramolecular Chemistry and Self-Assembly

The structural features of this compound, particularly the presence of the amino group capable of hydrogen bonding and the halogen atoms that can participate in halogen bonding, make it an intriguing candidate for applications in supramolecular chemistry and self-assembly.

A study on the closely related isomer, 5-Bromo-4-iodo-2-methylaniline, revealed the formation of weak N-H···N hydrogen-bonding interactions in its crystal structure, leading to the self-assembly of molecules into larger structures. nih.govnih.gov It is highly probable that this compound would exhibit similar hydrogen bonding capabilities. Furthermore, the iodine and bromine atoms can act as halogen bond donors, interacting with electron-rich atoms to direct the formation of specific supramolecular architectures.

Future research in this area could focus on co-crystallization studies with other molecules to form well-defined, multi-component assemblies. The interplay of hydrogen and halogen bonding could be exploited to create complex and functional supramolecular structures, such as molecular wires or porous materials. The self-assembly of this molecule on surfaces could also be investigated for applications in nanoscience, where the controlled arrangement of molecules is crucial for the development of new electronic devices and sensors.

Development of Advanced Functional Materials Beyond Molecular Synthesis

The potential of this compound extends beyond its use as a synthetic intermediate to its incorporation into advanced functional materials. The strategic placement of bromo, iodo, and amino groups on the aromatic ring can impart unique optical and electronic properties to larger molecules and polymers derived from it.

A significant breakthrough in this area has been demonstrated with the isomeric compound, 5-bromo-4-iodo-2-methylaniline, which serves as a key intermediate in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. nih.gov These materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Given the structural similarity, it is plausible that this compound could also be a valuable precursor for a new generation of optoelectronic materials.

Future research will likely focus on the synthesis of polymers and dendrimers incorporating the this compound moiety. The presence of the heavy halogen atoms could lead to materials with interesting photophysical properties, such as phosphorescence, which is valuable for applications in sensing and bioimaging. Furthermore, the ability to functionalize the molecule at multiple sites allows for the fine-tuning of its electronic properties, paving the way for the development of bespoke materials for specific applications in fields such as organic electronics and photonics. alfa-chemistry.com

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

The synthesis of complex molecules like those derived from this compound can be a challenging and resource-intensive process. The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to streamline synthetic route design and reaction optimization.

Moreover, machine learning algorithms can be employed to predict the optimal reaction conditions for the various catalytic transformations involving this molecule. beilstein-journals.org By analyzing data from previous experiments, these models can suggest the best catalyst, solvent, temperature, and reaction time to maximize the yield and selectivity of a desired product. This data-driven approach can significantly accelerate the research and development process, reducing the need for extensive trial-and-error experimentation.

Table 2: Potential Applications of AI in the Synthesis and Utilization of this compound

| Application Area | Specific AI/ML Task | Potential Benefit |

| Retrosynthesis | Proposing novel synthetic routes | Discovery of more efficient and cost-effective syntheses |

| Reaction Optimization | Predicting optimal reaction conditions | Increased yields, reduced side products, and faster development times |

| Property Prediction | Forecasting the electronic and optical properties of derivatives | Rational design of new functional materials |

| Virtual Screening | Identifying potential biological targets for derivatives | Acceleration of early-stage drug discovery |

The future of chemical synthesis will likely involve a synergistic relationship between human chemists and AI tools. While AI can provide powerful predictions and insights, the expertise and intuition of the chemist will remain crucial for interpreting the results and designing experiments.

Future Impact on Pharmaceutical and Agrochemical Innovation

Halogenated anilines are a well-established class of building blocks in the pharmaceutical and agrochemical industries. The unique combination of functional groups in this compound makes it a promising scaffold for the development of new bioactive molecules.

The potential of closely related compounds in medicinal chemistry is highlighted by the use of 5-Bromo-4-fluoro-2-methylaniline in the synthesis of sirtuin 6 (SIRT6) activators. ossila.com SIRT6 is a lysine (B10760008) deacetylase that acts as a tumor suppressor, and its activation is a promising strategy for cancer therapy. This suggests that derivatives of this compound could also exhibit interesting biological activities and serve as leads for the development of new therapeutic agents.

In the agrochemical sector, halogenated aromatic compounds are frequently used in the synthesis of herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

Future research in this domain will involve the synthesis of libraries of compounds derived from this compound and their screening for biological activity. The versatility of this building block allows for the creation of a wide range of structurally diverse molecules, increasing the probability of identifying novel and effective pharmaceutical and agrochemical candidates.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 5-bromo-2-iodo-4-methylaniline, and how do they resolve structural ambiguities?

- Methodology :

- X-ray crystallography is critical for confirming the molecular geometry and substituent positions. For example, the crystal structure of the closely related compound 5-bromo-4-iodo-2-methylaniline revealed deviations of 0.004–0.012 Å from planarity in the phenyl ring, critical for understanding steric effects .

- NMR spectroscopy (¹H and ¹³C) identifies electronic environments, with bromine and iodine substituents causing distinct deshielding patterns.

- Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine/iodine isotopic signatures).

Q. What synthetic routes are optimal for preparing this compound with high regioselectivity?

- Methodology :

- Sequential halogenation : Bromination of 4-methylaniline followed by iodination using N-iodosuccinimide (NIS) under controlled conditions (e.g., low temperature, acetic acid solvent) to avoid overhalogenation .

- Protection/deprotection strategies : Protecting the amine group with acetyl or tert-butoxycarbonyl (Boc) groups during halogenation prevents side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Advanced Research Questions

Q. How do weak intermolecular interactions in the crystal lattice influence the solid-state reactivity of this compound?

- Methodology :

- Hydrogen bonding analysis : In the crystal structure of 5-bromo-4-iodo-2-methylaniline, weak N–H⋯N interactions (3.30 Å) stabilize the lattice, which may slow solid-state reactions like oxidation or dimerization .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability and phase transitions linked to lattice energy.

- Computational modeling (DFT) evaluates the energy barriers for reactions influenced by packing effects.

Q. How can contradictory data on reaction yields in halogenation steps be resolved experimentally?

- Methodology :

- Control experiments : Vary catalysts (e.g., FeCl₃ vs. AlCl₃), solvents (polar vs. nonpolar), and stoichiometry to identify optimal conditions .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to detect intermediates (e.g., mono- vs. dihalogenated byproducts).

- Isotopic labeling : Use ¹²⁷I/¹²⁵I isotopic tracers to track regioselectivity in iodination steps .

Q. What strategies mitigate steric hindrance during cross-coupling reactions involving this compound?

- Methodology :

- Ligand design : Bulky phosphine ligands (e.g., XPhos) enhance palladium-catalyzed coupling efficiency by stabilizing reactive intermediates .

- Microwave-assisted synthesis : Accelerates reaction rates, reducing decomposition risks from prolonged heating .

- Substituent effects : Compare reactivity with analogs (e.g., 5-bromo-2-chloro-4-methylpyridine) to isolate steric vs. electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.